4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide
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Overview
Description
4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drug development .
Mode of Action
The compound interacts with its targets, FP-2 and FP-3, through a process known as molecular docking . This interaction results in a remarkable binding affinity against these enzymes . The formation of well-defined and stable receptor-ligand interactions against both the falcipain enzymes has been confirmed through molecular dynamics studies .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of the malaria parasite. By inhibiting the falcipain enzymes, it disrupts the parasite’s ability to digest hemoglobin, a process that is vital for its survival and proliferation . The downstream effects of this disruption include the death of the parasite and the prevention of further infection.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied using in silico methods . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the falcipain enzymes and the subsequent disruption of the malaria parasite’s life cycle . This results in the death of the parasite and the prevention of further infection .
Preparation Methods
The synthesis of 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide typically involves the condensation of substituted benzenesulfonamides with thiazole derivatives. The reaction conditions often include the use of peptide coupling reagents and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has been studied for its antimicrobial and antimalarial properties.
Comparison with Similar Compounds
Similar compounds to 4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide include other thiazole derivatives with sulfonamide groups. These compounds share similar biological activities but may differ in their potency and selectivity. Some examples include:
- 4-methyl-2-(4-nitrophenylsulfonamido)pentanamide
- 4-methyl-2-(4-methylphenylsulfonamido)pentanamido thiazole-5-carboxylate The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential applications in drug development.
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-8-10-17(11-9-14)28(25,26)23-20-22-15(2)18(27-20)19(24)21-13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGITDPDRXJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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